![molecular formula C22H28N2O2 B3568778 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3568778.png)
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)
Overview
Description
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one), also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. It is a versatile compound that has shown potential in various fields such as chemistry, biology, and medicine.
Mechanism of Action
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) acts as a spin trap by reacting with free radicals and other reactive species to form a stable adduct. The adduct can be detected and identified using EPR spectroscopy. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has a high spin trapping efficiency and can trap a wide range of reactive species, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and protect cells and tissues from oxidative damage. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has also been shown to modulate the activity of enzymes and signaling pathways involved in oxidative stress and inflammation. These effects may have potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has several advantages as a spin trapping agent. It is stable and easy to handle, and it can trap a wide range of reactive species. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) is also relatively non-toxic and can be used in vivo. However, 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has some limitations, such as its low solubility in aqueous solutions and its potential reactivity with other compounds. These limitations can be overcome by using appropriate solvents and experimental conditions.
Future Directions
For 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) research include the development of new synthetic methods to improve yield and purity, the investigation of its therapeutic potential in various diseases, and the development of new spin trapping techniques for its detection and identification. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) may also have potential applications in materials science and environmental science.
Conclusion
In conclusion, 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) is a versatile compound that has shown potential in various fields of research. Its stable nitroxide radical structure and high spin trapping efficiency make it a valuable tool in the study of free radicals and other reactive species. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has antioxidant and anti-inflammatory properties and may have potential therapeutic applications in various diseases. Further research is needed to fully understand the potential of 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) and its future applications.
Scientific Research Applications
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been widely used as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy. It can trap free radicals and other reactive species, allowing their detection and identification. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been used to study various biological systems, such as enzymes, cells, and tissues. It has also been used to investigate the mechanism of action of drugs and toxins.
properties
IUPAC Name |
3-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-21(2)11-15(9-17(25)13-21)23-19-7-5-6-8-20(19)24-16-10-18(26)14-22(3,4)12-16/h5-10,23-24H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPJRGZGOWFGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2NC3=CC(=O)CC(C3)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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